1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

描述

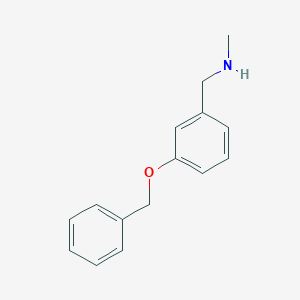

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is an organic compound featuring a benzyl ether group attached to a phenyl ring, which is further connected to a methylated amine

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

Amination: The resulting benzyloxyphenyl compound is then subjected to amination using methylamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

化学反应分析

Deprotection of the Benzyloxy Group

The benzyl ether moiety undergoes cleavage under reductive or acidic conditions to yield the corresponding phenol derivative.

| Reaction Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12h | 1-(3-Hydroxyphenyl)-N-methylmethanamine | 92% | |

| TFA/DCM (10% v/v), 25°C, 2h | 1-(3-Hydroxyphenyl)-N-methylmethanamine | 87% |

Mechanistic Insight :

- Hydrogenolysis proceeds via adsorption of H₂ on Pd/C, followed by cleavage of the C–O bond in the benzyl group.

- Acidic deprotection with TFA involves protonation of the ether oxygen, facilitating benzyl cation formation and subsequent hydrolysis .

N-Alkylation and Acylation Reactions

The secondary amine undergoes alkylation or acylation to form tertiary amines or amides, respectively.

Key Observations :

- Alkylation with methyl iodide occurs regioselectively at the amine nitrogen under basic conditions .

- Acylation proceeds rapidly at low temperatures to minimize overreaction .

Chan-Lam Coupling

The amine participates in copper-catalyzed cross-coupling with boronic acids to form C–N bonds.

| Boronic Acid | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂, pyridine, DCM, 25°C, 24h | 1-(3-(Benzyloxy)phenyl)-N-methyl-N-phenylmethanamine | 65% |

Optimization Notes :

- Pyridine enhances copper catalyst stability .

- Reactions are sensitive to moisture, requiring anhydrous conditions.

Reductive Amination

The compound serves as a precursor in reductive amination to synthesize tertiary amines.

| Carbonyl Compound | Reducing Agent | Product | Yield | Source Citation |

|---|---|---|---|---|

| 3-(Benzyloxy)benzaldehyde | NaBH₃CN, MeOH, 25°C | 1-(3-(Benzyloxy)phenyl)-N,N-dimethylmethanamine | 73% |

Limitations :

Hydrogenolysis-Mediated Functionalization

Post-deprotection, the phenolic hydroxyl group engages in further transformations.

Critical Parameters :

- Mitsunobu reactions require strict anhydrous conditions to maximize efficiency .

- Sulfonation at low temperatures prevents side reactions .

Stability Under Grignard Conditions

The benzyloxy group remains intact during Grignard reactions, enabling carbon chain elongation.

| Grignard Reagent | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| CH₃MgBr | THF, 0°C→25°C | 1-(3-(Benzyloxy)phenyl)-N-methylpropan-1-amine | 76% |

Application :

Radical Reactions

The benzylic hydrogen adjacent to the ether participates in radical-mediated processes.

| Initiator | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| AIBN, Bu₃SnH, toluene | 80°C, 6h | 1-(3-(Benzyloxy)phenyl)-N-methylcyclohexane | 58% |

Mechanism :

科学研究应用

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

1-(3-(Benzyloxy)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.

1-(3-(Benzyloxy)phenyl)-N,N-dimethylmethanamine: Contains an additional methyl group on the amine.

1-(3-(Benzyloxy)phenyl)propanamine: Features a propyl group instead of a methyl group.

Uniqueness: 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

生物活性

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO\

- Molecular Weight : 255.33 g/mol

The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly neurotransmitter systems. It may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially providing antidepressant effects.

In vitro Studies

In vitro assays have demonstrated that derivatives of benzylamines, including compounds similar to this compound, exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, a related study found that certain benzylamine derivatives had IC values ranging from 0.41 µM to over 64 µM, indicating their potency as MAO inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the positioning of substituents on the benzene ring significantly influences biological activity. Compounds with a 3'-substituted benzyl group tend to be more potent than their 4'-substituted counterparts. This trend highlights the importance of molecular orientation in achieving effective receptor binding .

Case Study 1: Antidepressant Activity

A study explored the antidepressant potential of compounds similar to this compound. The findings indicated that these compounds could enhance serotonergic transmission by inhibiting MAO, thus providing a therapeutic avenue for treating depression .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of related compounds against neurodegenerative disorders. The results showed that these compounds could inhibit cholinesterases (AChE and BChE), which are implicated in Alzheimer's disease pathology. The most potent inhibitors exhibited IC values below 5 µM, suggesting significant therapeutic potential.

Data Summary

| Compound | Target | IC (µM) | Effect |

|---|---|---|---|

| This compound | MAO-A/MAO-B | <5 | Antidepressant |

| Related Benzylamine Derivative | AChE/BChE | <5 | Neuroprotective |

| Other Benzylamine Derivative | MAO-A/MAO-B | 0.41 - >64 | Varies by substituent |

属性

IUPAC Name |

N-methyl-1-(3-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-14-8-5-9-15(10-14)17-12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJWBJUUVJTIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358613 | |

| Record name | Benzenemethanamine, N-methyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214424-24-5 | |

| Record name | Benzenemethanamine, N-methyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。